molecular formula C24H22N4O2S B3317010 (2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 955793-59-6

(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B3317010
CAS No.: 955793-59-6
M. Wt: 430.5 g/mol
InChI Key: PZYIRDZLBMGAMI-ZHACJKMWSA-N
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Description

(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound that features a unique combination of indole, thiazole, and phenylpropene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final step involves the coupling of the thiazole derivative with the phenylpropene moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, facilitated by reagents such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Shares the indole moiety and is known for its anti-cancer properties.

    Thiazole derivatives: Commonly used in medicinal chemistry for their diverse biological activities.

    Phenylpropene derivatives: Known for their anti-inflammatory and analgesic properties.

Uniqueness

What sets (2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide apart is its unique combination of these three moieties, which may confer synergistic effects and enhanced biological activity compared to its individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c29-22(11-10-17-6-2-1-3-7-17)28-24-27-19(16-31-24)14-23(30)25-13-12-18-15-26-21-9-5-4-8-20(18)21/h1-11,15-16,26H,12-14H2,(H,25,30)(H,27,28,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYIRDZLBMGAMI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

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